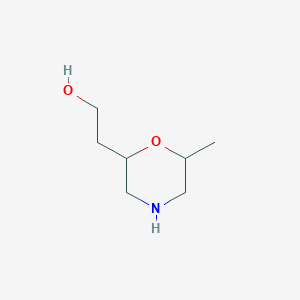
2-(6-Methylmorpholin-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(6-Methylmorpholin-2-yl)ethanol” is an organic compound with the molecular formula C7H15NO2 . It is a derivative of morpholine, which is a common motif in many biologically active molecules and pharmaceuticals .
Synthesis Analysis
The synthesis of morpholines, including “2-(6-Methylmorpholin-2-yl)ethanol”, is often achieved from vicinal amino alcohols and their derivatives . A simple and efficient method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “2-(6-Methylmorpholin-2-yl)ethanol” consists of a morpholine ring with a methyl group attached to one of the nitrogen atoms and an ethanol group attached to one of the carbon atoms . The morpholine ring itself is a six-membered ring with four carbon atoms and one each of nitrogen and oxygen .Aplicaciones Científicas De Investigación
Polymer Chemistry and Material Science
Protecting Groups in Polymer Chemistry : The structurally similar compound, 2-(pyridin-2-yl)ethanol, serves as a protective group for carboxylic acids in the synthesis of polymers. This compound can be selectively removed either chemically under alkaline conditions or thermally, making it a valuable tool in polymer chemistry for creating polymers with specific functionalities and characteristics (Elladiou & Patrickios, 2012).
Surface-Initiated Polymerization : Monodisperse silica particles have been surface-modified and used for the atom transfer radical polymerization (ATRP) of methyl methacrylate (MMA), leading to the creation of silica particles coated with well-defined, high-density polymer brushes. This application is significant in material science for producing hybrid materials with specific properties, such as improved dispersibility in organic solvents (Ohno et al., 2005).
Synthesis of Pharmaceutical Intermediates
Neurokinin Receptor Antagonists : A key intermediate of neurokinin receptor antagonists, 2-[(2R)-arylmorpholin-2-yl]ethanol, was synthesized using a bifunctional asymmetric catalyst. This method introduces the required stereochemistry, demonstrating the compound's relevance in the synthesis of pharmaceuticals targeting neurokinin receptors, which play a role in various neurological processes (Takamura et al., 2003).
Catalytic Reactions : N-heterocyclic carbenes, specifically imidazol-2-ylidenes, have been identified as efficient catalysts in the transesterification of esters and alcohols. This catalytic activity is crucial for the synthesis of various compounds, including those related to 2-(6-Methylmorpholin-2-yl)ethanol, by facilitating the acylation of alcohols with enol acetates at low catalyst loadings and room temperature (Grasa et al., 2003).
Technological and Environmental Applications
Biofuel and Biogas Production : The pretreatment of lignocellulosic biomass with N-methylmorpholine-N-oxide (NMMO) before its conversion to ethanol and biogas has shown promising results. This application highlights the potential of using morpholine derivatives in developing sustainable energy resources (Shafiei et al., 2011).
Separation Processes : The use of ionic liquids for the extraction of alcohols from water showcases the relevance of morpholine derivatives in improving the efficiency of separation processes, which is vital for industrial applications, including the production of biofuels and pharmaceuticals (Chapeaux et al., 2008).
Propiedades
IUPAC Name |
2-(6-methylmorpholin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-6-4-8-5-7(10-6)2-3-9/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRORVDMGASFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methylmorpholin-2-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


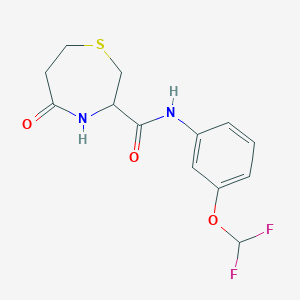
![5-isopropyl-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2676803.png)
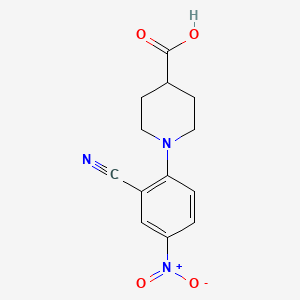
![(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2676806.png)
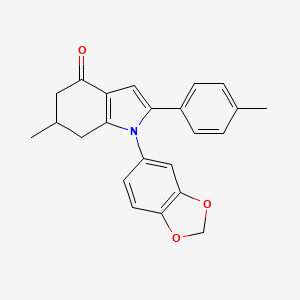
![Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2676808.png)
![4-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2676809.png)
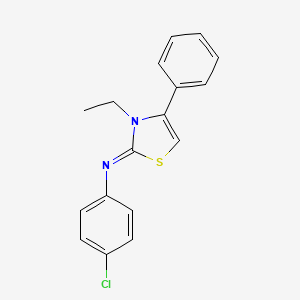
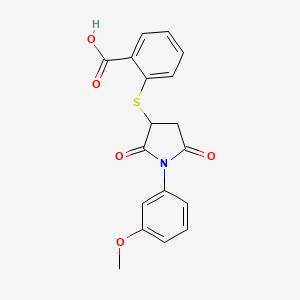

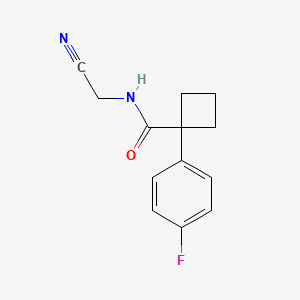
![N-cyclohexyl-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2676818.png)
![N-(2,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2676819.png)